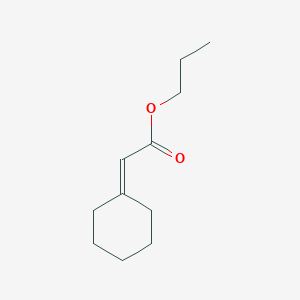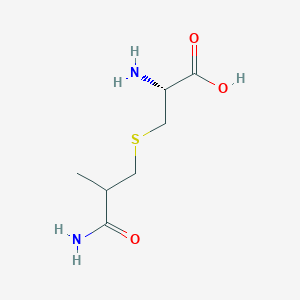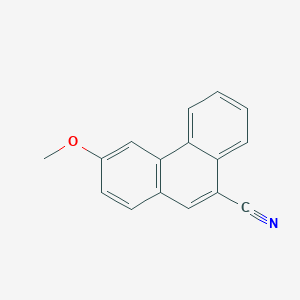
3-Methoxyphenanthrene-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyphenanthrene-9-carbonitrile is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methoxy group at the third position and a carbonitrile group at the ninth position of the phenanthrene core. Phenanthrene derivatives are known for their diverse biological activities and applications in various fields, including organic electronics and medicinal chemistry .
Preparation Methods
The synthesis of 3-Methoxyphenanthrene-9-carbonitrile typically involves the bromination of 9-bromophenanthrene followed by a methoxylation reaction. The bromination is carried out using molecular bromine in acetonitrile, and the resulting brominated product is then subjected to a CuI-catalyzed methoxylation reaction to introduce the methoxy group . The final product is purified using chromatographic methods to ensure high purity and yield .
Chemical Reactions Analysis
3-Methoxyphenanthrene-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The methoxy and carbonitrile groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include molecular bromine for bromination, copper(I) iodide for methoxylation, and various oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Methoxyphenanthrene-9-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: This compound is investigated for its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 3-Methoxyphenanthrene-9-carbonitrile involves its interaction with specific molecular targets and pathways. The methoxy and carbonitrile groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular targets and pathways .
Comparison with Similar Compounds
3-Methoxyphenanthrene-9-carbonitrile can be compared with other phenanthrene derivatives, such as:
3-Methoxyphenanthrene: Lacks the carbonitrile group, which may result in different reactivity and biological activity.
9-Cyanophenanthrene: Lacks the methoxy group, affecting its chemical properties and applications.
3,9-Dimethoxyphenanthrene:
The uniqueness of this compound lies in the combination of the methoxy and carbonitrile groups, which confer specific chemical and biological properties that are distinct from other similar compounds.
Properties
CAS No. |
65514-29-6 |
|---|---|
Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-methoxyphenanthrene-9-carbonitrile |
InChI |
InChI=1S/C16H11NO/c1-18-13-7-6-11-8-12(10-17)14-4-2-3-5-15(14)16(11)9-13/h2-9H,1H3 |
InChI Key |
UCLVHLWIDBKBKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






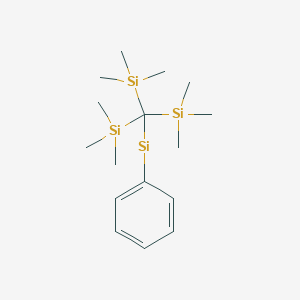
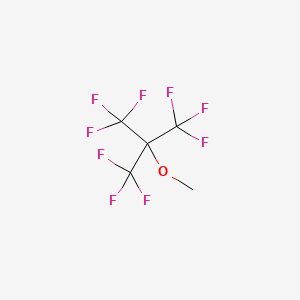
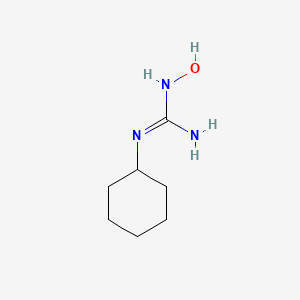
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
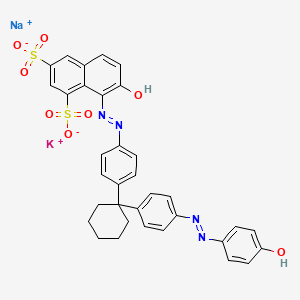
![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)

